molecular formula C11H12BrN3O B13564324 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole

5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13564324
M. Wt: 282.14 g/mol
InChI Key: SAWGLDHFQYNCPP-UHFFFAOYSA-N
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Description

5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole typically involves the bromination of a benzotriazole precursor followed by the introduction of the oxan-4-yl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to substitute the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one
  • 5-Bromo-1-(oxan-4-yl)pyrazole
  • 5-Bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole stands out due to its unique benzotriazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

5-bromo-1-(oxan-4-yl)benzotriazole

InChI

InChI=1S/C11H12BrN3O/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2

InChI Key

SAWGLDHFQYNCPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C(C=C(C=C3)Br)N=N2

Origin of Product

United States

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